molecular formula C23H32Cl2N2O B12725370 3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride CAS No. 61311-23-7

3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride

Cat. No.: B12725370
CAS No.: 61311-23-7
M. Wt: 423.4 g/mol
InChI Key: JAAZBMNGGQYSHW-IFUPQEAVSA-N
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Description

3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a phenylethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the phenylethyl group and the phenol group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

61311-23-7

Molecular Formula

C23H32Cl2N2O

Molecular Weight

423.4 g/mol

IUPAC Name

3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride

InChI

InChI=1S/C23H30N2O.2ClH/c1-19(2)11-12-24-13-15-25(16-14-24)23(21-8-4-3-5-9-21)18-20-7-6-10-22(26)17-20;;/h3-11,17,23,26H,12-16,18H2,1-2H3;2*1H/t23-;;/m0../s1

InChI Key

JAAZBMNGGQYSHW-IFUPQEAVSA-N

Isomeric SMILES

CC(=CCN1CCN(CC1)[C@@H](CC2=CC(=CC=C2)O)C3=CC=CC=C3)C.Cl.Cl

Canonical SMILES

CC(=CCN1CCN(CC1)C(CC2=CC(=CC=C2)O)C3=CC=CC=C3)C.Cl.Cl

Origin of Product

United States

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